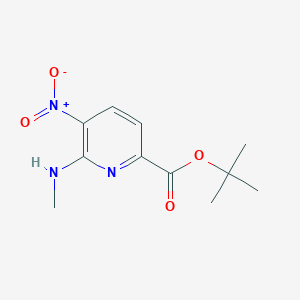

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide, commonly known as DMAPT, is a synthetic compound that has been found to have potential anticancer properties. The compound belongs to the class of organic compounds known as acetamides and is known for its ability to inhibit the activity of the transcription factor NF-kB, which plays a key role in the regulation of the immune system and cell survival.

Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry

N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals have shown significant utility in organic synthesis, particularly in the context of protecting groups for vicinal diols. These compounds react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which can be hydrolyzed under specific conditions to revert to the original diol. This property makes them valuable for temporary protection during selective acylation reactions, highlighting their importance in the synthesis and modification of complex organic molecules (Hanessian & Moralioglu, 1972).

Improvement in Synthesis Techniques

The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide demonstrates the evolution of synthetic methods with an overall yield improvement to 77%. Modifications in reduction, acetylation, and ethylation steps have been optimized for increased efficiency and cost-effectiveness. These advancements underscore the ongoing innovation within synthetic chemistry, making the production of complex molecules more accessible for research and development purposes (Gong Fenga, 2007).

Application in Insecticidal Activity

Methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, involving the use of dimethylformamide dimethylacetal, have led to the synthesis of compounds with retained efficacy as insecticides. This research reveals the potential of dimethylacetamide derivatives in the development of new, effective insecticides, expanding the understanding of structure-activity relationships within this class of compounds (Samaritoni et al., 1999).

Novel Fluorescent Probes for Carbonyl Compounds

The development of new molecular probes like 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide for the detection of carbonyl compounds in water samples represents a significant application in environmental chemistry. This work illustrates the role of dimethylacetamide derivatives in enhancing analytical methodologies for the detection of pollutants, contributing to environmental monitoring and safety assessments (Houdier et al., 2000).

Electrochemical Studies for Pharmaceutical Applications

Research into the electrochemical oxidation of acetaminophen has elucidated the kinetic behaviors of its metabolites in various pH conditions, with implications for the development of sensitive detection methods for pharmaceutical compounds. This study demonstrates the applicability of dimethylacetamide derivatives in pharmaceutical analysis, paving the way for improved drug monitoring and safety protocols (Nematollahi et al., 2009).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15-8-7-9-16(12-15)13-19(22)20-14-18(21(2)3)17-10-5-4-6-11-17/h4-12,18H,13-14H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGOACLXSQKQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2838494.png)

![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)